molecular formula C22H21N3 B2552696 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline CAS No. 457650-92-9

4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

Cat. No.: B2552696
CAS No.: 457650-92-9
M. Wt: 327.431
InChI Key: ZPHRAINXQDMKNC-UHFFFAOYSA-N
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Description

4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex organic compound that features an indole and pyridine moiety. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-indole-3-carbaldehyde with 2-pyridylmethylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Solvent selection and purification techniques like recrystallization or chromatography are also crucial steps in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The combination of indole and pyridine rings provides a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3/c1-15-10-12-17(13-11-15)25-22(20-9-5-6-14-23-20)21-16(2)24-19-8-4-3-7-18(19)21/h3-14,22,24-25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHRAINXQDMKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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